molecular formula C21H30O3 B122328 Amhdsa CAS No. 145458-97-5

Amhdsa

Cat. No. B122328
M. Wt: 330.5 g/mol
InChI Key: GHBAWIZUVFCJBD-BNDYYXHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amhdsa is a peptide hormone that is known for its role in the regulation of reproductive functions in mammals. It is a member of the transforming growth factor-beta (TGF-beta) superfamily and is primarily produced by the gonads. This hormone has been extensively studied due to its importance in the development and function of the male and female reproductive systems.

Mechanism Of Action

Amhdsa acts through the Amh receptor, which is a type II receptor that is expressed in the gonads and other tissues. Upon binding to the receptor, Amhdsa activates the Smad signaling pathway, which leads to the inhibition of the proliferation and differentiation of the gonadal somatic cells.

Biochemical And Physiological Effects

The primary physiological effect of Amhdsa is the regulation of gonadal development and function. In males, it is responsible for the regression of the Mullerian ducts, which would otherwise develop into the female reproductive tract. In females, it plays a role in the selection and growth of the dominant follicle during the menstrual cycle.

Advantages And Limitations For Lab Experiments

One of the advantages of using Amhdsa in lab experiments is its specificity for the gonads. This allows for the accurate assessment of gonadal function and development. However, a limitation of using Amhdsa is its relatively short half-life, which can make it difficult to detect in certain assays.

Future Directions

There are several potential future directions for the study of Amhdsa. One area of interest is the role of Amhdsa in the development and progression of certain reproductive disorders, such as polycystic ovary syndrome and testicular cancer. Additionally, there is ongoing research into the use of Amhdsa as a therapeutic target for the treatment of these disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the actions of Amhdsa, which could lead to the development of novel therapies for reproductive disorders.

Synthesis Methods

The synthesis of Amhdsa involves the transcription and translation of the Amh gene. The gene is located on the long arm of chromosome 19 in humans and is composed of three exons. The translated protein is then processed and secreted by the Sertoli cells in the testes and the granulosa cells in the ovaries.

Scientific Research Applications

Amhdsa has been extensively studied in the field of reproductive medicine. It has been used as a diagnostic tool for the evaluation of male and female infertility. In males, it is used to assess the presence of testicular pathology, while in females, it is used to evaluate ovarian reserve and predict the response to ovarian stimulation.

properties

CAS RN

145458-97-5

Product Name

Amhdsa

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

3-[(2R,5aS,8aS,8bS)-5a-methyl-6-oxo-2-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-yl]propyl acetate

InChI

InChI=1S/C21H30O3/c1-13(2)17-12-18-16(15(17)6-5-11-24-14(3)22)9-10-21(4)19(18)7-8-20(21)23/h17-19H,1,5-12H2,2-4H3/t17-,18-,19+,21+/m1/s1

InChI Key

GHBAWIZUVFCJBD-BNDYYXHWSA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=C1CCCOC(=O)C)C

SMILES

CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C

Canonical SMILES

CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C

synonyms

3 beta-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-en-17-one
3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one
AMHDSA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.